iso-Propylamine-d9

Description

BenchChem offers high-quality iso-Propylamine-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about iso-Propylamine-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

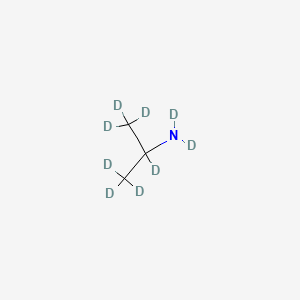

Structure

3D Structure

Properties

Molecular Formula |

C3H9N |

|---|---|

Molecular Weight |

68.17 g/mol |

IUPAC Name |

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |

InChI |

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |

InChI Key |

JJWLVOIRVHMVIS-OPWLHENWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H] |

Canonical SMILES |

CC(C)N |

Origin of Product |

United States |

Foundational & Exploratory

iso-Propylamine-d9 chemical properties and structure

Technical Whitepaper: iso-Propylamine-d9 in Deuterium-Enabled Pharmacotherapy

Executive Summary

iso-Propylamine-d9 (

Part 1: Chemical Identity & Structural Analysis

The substitution of protium (

Comparative Physicochemical Properties

| Property | iso-Propylamine (Protio) | iso-Propylamine-d9 (Deutero) | Impact of Deuteration |

| Formula | Mass increase (+9 Da) | ||

| CAS Number | 75-31-0 | 1219794-73-6 (Free Base) | Regulatory identification |

| Molar Mass | 59.11 g/mol | ~68.17 g/mol | Mass spectrometry shift |

| Boiling Point | 32.4°C | ~31-32°C | Reduced polarizability lowers BP slightly |

| C-H/C-D Bond Energy | ~98 kcal/mol | ~100 kcal/mol | Primary KIE Source |

| pK_a (Conjugate Acid) | 10.63 | ~10.68 | Minor inductive effect (+I) of Deuterium |

Structural Integrity & Exchangeable Protons

It is critical to distinguish between the carbon backbone (d7) and the amine headgroup (d2) .

-

Carbon-Bound Deuteriums (C-D): Non-exchangeable. Stable in biological media. Responsible for metabolic stability.

-

Nitrogen-Bound Deuteriums (N-D): Rapidly exchangeable with protons in aqueous solvents (

,-

Operational Insight: In physiological conditions (pH 7.4), iso-Propylamine-d9 effectively functions as iso-Propylamine-d7 (

). The d9 designation is relevant primarily for anhydrous storage or aprotic synthesis steps.

-

Part 2: Synthesis & Manufacturing Protocol

To ensure high isotopic purity (>98 atom % D), a "Deuterium Pool" approach is required. The standard industrial hydrogenation of acetone is unsuitable due to the cost of

Recommended Protocol: Reductive Amination (Lab Scale) This protocol utilizes Acetone-d6 and Ammonium Chloride-d4 to build the molecule from a fully deuterated foundation.

Reaction Logic

-

Imine Formation: Acetone-d6 reacts with Ammonia-d3 (generated in situ) to form the deuterated imine.

-

Reduction: The imine is reduced by Sodium Cyanoborodeuteride (

) to "lock" the chirality (if applicable) and saturation with deuterium.

Figure 1: Reductive amination pathway ensuring full deuteration of the alkyl chain.

Step-by-Step Methodology

-

Reagent Prep: Dissolve Ammonium Chloride-d4 (1.2 eq) in anhydrous Methanol-d4. Add Acetone-d6 (1.0 eq).

-

Desiccation: Add activated 3Å molecular sieves to absorb the generated

, driving the equilibrium toward the imine. Stir for 2 hours at room temperature. -

Reduction: Cool to 0°C. Slowly add Sodium Cyanoborodeuteride (

, 0.8 eq). Note: We use a slight deficit of reducing agent to prevent reduction of unreacted ketone to Isopropanol-d7. -

Workup: Acidify with DCl/D2O to decompose excess hydride. Basify with NaOD to pH >12 to liberate the free amine.

-

Isolation: Due to the low boiling point (~32°C), do not extract . Instead, distill the reaction mixture directly using a fractional column. Collect the fraction at 31–33°C.

Part 3: Biological Application (The Deuterium Switch)

The primary utility of iso-Propylamine-d9 is to mitigate oxidative deamination or N-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19).

Mechanism: The Kinetic Isotope Effect (KIE)

The Carbon-Deuterium (C-D) bond has a lower zero-point energy than the C-H bond, making it harder to break.

-

Metabolic Soft Spot: The methine hydrogen (on the central carbon) is prone to abstraction by the CYP450 heme-oxo species.

-

The Consequence: Replacing this H with D increases the activation energy (

) for the cleavage step. If this step is rate-limiting, the drug's half-life (

Figure 2: Mechanistic divergence in CYP450 metabolism. Deuteration raises the energy barrier for dealkylation.

Part 4: Analytical Validation & Handling

Quality Control: NMR Analysis

Standard 1H-NMR is insufficient for positive identification because the target molecule is "invisible" in the proton channel.

-

Protocol:

-

Dissolve 10 mg of sample in

(containing TMS). -

1H-NMR: Scan for absence of signals at

1.01 ppm (methyl) and -

13C-NMR: Observe the multiplet splitting. The carbons attached to deuterium will appear as septets (for

) or triplets (for

-

Safety & Handling

-

Volatility: With a BP of ~32°C, iso-Propylamine-d9 is extremely volatile.[1] Store at 2-8°C in a sealed container.

-

Basicity: It is a strong base. It will rapidly absorb atmospheric

to form carbamates. Handle only under inert atmosphere ( -

Flammability: Flash point is <-18°C. Use non-sparking tools.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Retrieved from [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Retrieved from [Link]

- Shao, L., & Hewitt, M. C. (2010).The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. (Contextual grounding for Figure 2).

Sources

molecular weight difference iso-Propylamine-d9 vs isopropylamine

Technical Guide for Analytical & Medicinal Chemistry

Executive Summary

This technical guide analyzes the physicochemical and analytical distinctions between Isopropylamine (unlabeled) and its per-deuterated isotopologue, iso-Propylamine-d9 .[1] While the theoretical mass shift is determined by the substitution of nine protium (

Structural & Gravimetric Analysis[1]

The Theoretical vs. Practical Mass Shift

In a vacuum or aprotic solvent (e.g., DMSO-d6), iso-Propylamine-d9 retains all nine deuterium atoms.[1] However, in the protic mobile phases used in LC-MS (water/methanol with formic acid), the two amine deuteriums (

Critical Insight (Expertise): Researchers purchasing "d9" material for LC-MS quantification must anticipate a mass shift of +7 Da , not +9 Da, unless the analysis is performed in aprotic conditions.[1] The methine and methyl deuteriums (C-D bonds) are non-exchangeable and stable.[1]

Comparative Physicochemical Table

Data based on IUPAC atomic weights:

| Feature | Isopropylamine (Native) | iso-Propylamine-d9 (Theoretical) | iso-Propylamine-d7 (LC-MS Species) |

| Formula | |||

| CAS Number | 75-31-0 | 1219794-73-6 | 106658-09-7 (d7 analog) |

| Monoisotopic Mass | 59.0735 Da | 68.1300 Da | 66.1175 Da |

| Mass Shift ( | — | +9.0565 Da | +7.0440 Da |

| pKa (approx) | 10.63 | ~10.68 (secondary isotope effect) | ~10.65 |

| Boiling Point | 32.4 °C | ~31–33 °C | ~32 °C |

Mass Spectrometry Implementation

Internal Standard Selection

Using iso-Propylamine-d9 as an Internal Standard (IS) provides excellent normalization for matrix effects and ionization inconsistency.[1]

-

Cross-Talk Avoidance: The +7 Da shift (in aqueous MS) places the IS signal well outside the natural isotopic envelope of the analyte (M+1 is ~3.3% for

).[1] -

Retention Time Shift: Deuterated compounds often elute slightly earlier than protium analogs on Reverse Phase (C18) columns due to the slightly lower lipophilicity of C-D bonds.[1] This separation is usually negligible for small amines but should be monitored to ensure the IS and analyte experience the same ionization environment.[1]

Workflow Visualization

The following diagram illustrates the critical "Deuterium Exchange" step that occurs during sample preparation in aqueous media.

Caption: Figure 1. The transition of iso-Propylamine-d9 to the d7-species during aqueous sample preparation.

Pharmacological Implications: The Deuterium Kinetic Isotope Effect (DKIE)[1]

Metabolic Stability

In drug development, the isopropyl group is a common site for oxidative deamination by Cytochrome P450 (CYP450) enzymes.[1] The C-H bond cleavage at the methine position is often the rate-determining step (RDS).[1]

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference).[1]

-

Result: Replacing the methine hydrogen with deuterium can significantly reduce the rate of metabolism (DKIE

ranges from 2 to 7).[1] -

Application: If isopropylamine is a metabolite or a fragment of a larger drug (e.g., Propranolol analogs), using the deuterated version allows researchers to probe the specific metabolic pathway.[1]

Metabolic Pathway Diagram[1]

Caption: Figure 2. Comparison of oxidative deamination rates. The C-D bond resists CYP450 attack, slowing clearance.[1]

Experimental Protocols

Protocol 4.1: Preparation of LC-MS Standards (Self-Validating)

Objective: Create a stable internal standard solution accounting for volatility.[1]

Safety: Isopropylamine is highly volatile (BP ~32°C).[1][2] Work in a fume hood.

-

Gravimetric Preparation (Primary Stock):

-

Place a 10 mL volumetric flask containing 5 mL of methanol (chilled to 4°C) on an analytical balance. Tare.

-

Using a gas-tight syringe, quickly add ~10 mg of iso-Propylamine-d9 .[1]

-

Record exact weight.[1] Calculate concentration using the theoretical MW (68.17 g/mol ).

-

Validation Step: Cap immediately. If weight drifts >0.1 mg/min, re-do due to evaporation loss.

-

-

Equilibration (Working Stock):

Protocol 4.2: NMR Confirmation of Enrichment

Objective: Verify isotopic purity (Atom % D).[1]

-

Solvent: Use DMSO-d6 (aprotic) to observe the amine deuteriums, or D2O to observe only the carbon-bound deuteriums.[1]

-

Acquisition: Run a standard proton (

H) NMR. -

Analysis:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6363, Isopropylamine.[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9.[1]

-

Sigma-Aldrich. Product Specification: Isopropyl-d7-amine (CAS 106658-09-7).[1]

-

Shao, L., & Hewitt, M. C. (2012).[1] The kinetic isotope effect in the search for deuterated drugs.[1] Drug News & Perspectives.

- Context: Mechanistic basis for using d9-isopropylamine in metabolic stability studies.

Sources

A Technical Guide to the Basicity and pKa of Deuterated Isopropylamine: Theory, Quantification, and Application

Executive Summary

In the landscape of modern drug development and mechanistic organic chemistry, the precise manipulation of a molecule's physicochemical properties is paramount. The acid-base dissociation constant (pKa) is a fundamental parameter that governs a molecule's behavior in physiological and chemical systems. This technical guide provides an in-depth exploration of the basicity of isopropylamine, a model primary aliphatic amine, and investigates the subtle but significant influence of isotopic substitution—specifically, deuteration—on its pKa. We will dissect the theoretical underpinnings of the deuterium isotope effect on amine basicity, present quantitative data, and provide field-proven experimental protocols for the precise determination of these values. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of how isotopic labeling can be leveraged to fine-tune molecular properties.

The Foundational Chemistry of Amine Basicity and pKa

The basicity of an amine is a direct consequence of the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). The strength of this basicity is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates the proton is held more tightly.[1] This parameter is critical in pharmaceutical science, influencing drug absorption, distribution, metabolism, and excretion (ADME) profiles, as well as receptor-binding interactions.[2] Isopropylamine, or 2-propanamine, serves as an excellent model compound for studying the properties of simple, primary alkylamines due to its straightforward structure.[3][4] Its conjugate acid, isopropylaminium, has a well-established pKa, providing a reliable baseline for investigating isotopic effects.

The Secondary Isotope Effect: How Deuterium Modulates Basicity

When a hydrogen atom is replaced by its heavier isotope, deuterium, the resulting changes in molecular properties are known as isotope effects. The effect on basicity when deuteration occurs on a carbon adjacent to the amine nitrogen (a β-deuterium isotope effect) is a fascinating and counterintuitive phenomenon.

Theoretical Framework: Zero-Point Energy and Hyperconjugation

The core of the isotope effect on amine basicity lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower ZPE.

The basicity of an amine is influenced by the delocalization of the nitrogen's lone pair of electrons into the antibonding (σ*) orbitals of adjacent C-H bonds—a stabilizing interaction known as hyperconjugation.[5][6] This delocalization slightly weakens the C-H bonds. Because a C-D bond has a lower ZPE and is effectively stronger, it is a poorer electron acceptor for hyperconjugation.

Consequently, in a β-deuterated amine, there is less delocalization of the nitrogen lone pair. This results in the lone pair being more localized on the nitrogen atom, making it more available to accept a proton. Therefore, deuteration consistently and measurably increases the basicity of amines.[5][7][8][9]

Caption: Hyperconjugation and its effect on amine basicity.

Quantitative Analysis of pKa Values

Basicity of Isopropylamine

The pKa of the conjugate acid of standard, non-deuterated isopropylamine is consistently reported to be 10.63 at 25°C.[4][10] This value serves as our essential baseline.

Estimating the Impact of Deuteration

Research on analogous amines has shown that β-deuteration leads to a positive shift in the pKa of the conjugate acid (ΔpKa = pKa(D) - pKa(H)). The magnitude of this shift depends on the number and position of deuterium atoms. For example, the ΔpKa is 0.056 for methylamine-d₃ and 0.12 for dimethylamine-d₆.[7] For the purposes of this guide, we will consider isopropylamine-d₇ (where the two methyl groups and the α-carbon are deuterated) as a representative example. Given the structural similarities, an estimated ΔpKa can be extrapolated.

Data Summary

The following table summarizes the known and estimated pKa values.

| Compound | Structure | pKa of Conjugate Acid (BH⁺) | ΔpKa (pKa(D) - pKa(H)) | Citation(s) |

| Isopropylamine | (CH₃)₂CHNH₂ | 10.63 | N/A | [4][10] |

| Isopropylamine-d₇ | (CD₃)₂CDNH₂ | ~10.73 (Estimated) | ~ +0.10 (Estimated) | [7] |

Note: The pKa and ΔpKa values for deuterated isopropylamine are expert estimations based on published data for structurally related amines.[7] Precise determination requires experimental validation as described in Section 4.0.

Experimental Protocol: High-Precision pKa Determination by NMR Titration

To accurately measure the small differences in pKa caused by isotopic substitution, a high-precision method is required. NMR-based titration is an exceptionally reliable technique for this purpose as it can monitor the chemical shifts of specific nuclei in response to pH changes, even in the presence of impurities.[6][9][11]

Causality Behind Experimental Choices

-

Why NMR? Unlike potentiometric titration which measures a bulk property (H⁺ concentration), NMR observes the molecule itself. This allows for the determination of microscopic pKa values and is less susceptible to interference from impurities that do not have overlapping signals.[11]

-

Why an External Reference? An internal reference standard for pH can sometimes interact with the acid-base equilibrium being studied. Using an external, co-axial reference tube prevents this, ensuring the integrity of the measurement.[11]

-

Why ¹³C or ¹H NMR? Protons or carbons near the amino group will experience a significant change in their chemical environment (and thus, chemical shift) upon protonation. Tracking this shift as a function of pH provides a direct measure of the protonation state.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of the amine (e.g., 50 mM isopropylamine in D₂O).

-

Prepare standardized titrant solutions: 0.1 M DCl in D₂O and 0.1 M NaOD in D₂O.

-

Prepare an external reference standard (e.g., a sealed capillary containing TSP in D₂O).

-

-

Sample Preparation:

-

In an NMR tube, place a precise volume of the amine stock solution.

-

Insert the sealed external reference capillary into the NMR tube.

-

-

Titration and Data Acquisition:

-

Acquire an initial ¹H or ¹³C NMR spectrum of the fully basic amine solution.

-

Add a small, precise aliquot of the 0.1 M DCl titrant. Mix thoroughly.

-

Measure the pD of the solution using a calibrated pD meter.

-

Acquire another NMR spectrum.

-

Repeat steps 3.2-3.4, collecting 15-20 data points that span the pD range from approximately pKa-1.5 to pKa+1.5.

-

-

Data Analysis:

-

For each spectrum, determine the chemical shift (δ) of a reporter nucleus (e.g., the α-carbon or α-proton).

-

Plot the observed chemical shift (δ_obs) against the measured pD.

-

Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_B + δ_BH⁺ * 10^(pKa - pD)) / (1 + 10^(pKa - pD)) where δ_B is the shift of the free base and δ_BH⁺ is the shift of the protonated acid.

-

The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine's conjugate acid.[11]

-

Caption: Workflow for pKa determination via NMR titration.

Synthesis of Deuterated Isopropylamine

Access to deuterated isopropylamine is essential for its study. Modern synthetic methods offer efficient and selective routes for deuterium incorporation. A highly effective strategy is the reductive deutero-amination of acetone.

Representative Synthetic Strategy

This method utilizes a deuterium source to reduce the imine formed between acetone and an ammonia source, directly installing a deuterium atom at the α-position and providing access to deuterated methyl groups if a deuterated acetone precursor is used.

Caption: Synthesis of Isopropylamine-d₇ via reductive amination.

This bio-inspired approach, potentially mediated by catalysts, provides high levels of deuterium incorporation under mild conditions, making it suitable for synthesizing complex, isotopically labeled molecules for advanced research.[12]

Conclusion and Outlook

The basicity of isopropylamine, a seemingly simple property, is subject to nuanced modulation through isotopic substitution. The replacement of hydrogen with deuterium at positions beta to the nitrogen atom predictably increases the amine's basicity, resulting in a higher pKa for its conjugate acid. This effect, driven by fundamental principles of zero-point energy and hyperconjugation, is small but can be measured with high-precision techniques like NMR titration. For drug development professionals and medicinal chemists, understanding and harnessing this "deuterium effect" opens a new avenue for fine-tuning the pharmacokinetic and pharmacodynamic profiles of amine-containing drug candidates, potentially leading to improved metabolic stability and therapeutic efficacy.

References

-

Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: Journal of the American Chemical Society URL: [Link]

-

Title: Isopropylamine | C3H9N Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Isopropylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models Source: MDPI URL: [Link]

-

Title: β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

-

Title: Basicity of Amines Source: Organic Chemistry: A Tenth Edition – OpenStax adaptation URL: [Link]

-

Title: Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity Source: Request PDF on ResearchGate URL: [Link]

-

Title: Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical Source: PubMed - National Center for Biotechnology Information URL: [Link]

-

Title: Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity Source: ACS Publications URL: [Link]

-

Title: Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds Source: National Institutes of Health URL: [Link]

-

Title: Development of Methods for the Determination of pKa Values Source: PMC - National Center for Biotechnology Information URL: [Link]

- Title: Synthesis method of isopropyl amine - Google Patents Source: Google Patents URL

Sources

- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isopropylamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isopropylamin | 75-31-0 [m.chemicalbook.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using iso-Propylamine-d9 as internal standard in LC-MS/MS

Application Note: iso-Propylamine-d9 as Internal Standard in LC-MS/MS

Executive Summary & Scientific Rationale

The accurate quantification of Isopropylamine (2-aminopropane) has become critical in pharmaceutical development due to its role as a precursor to N-nitrosodiisopropylamine (NDIPA) , a potent mutagenic carcinogen. Regulatory bodies (FDA, EMA) require trace-level monitoring of such amines in drug substances and environmental matrices.

iso-Propylamine-d9 (fully deuterated) is the gold-standard Internal Standard (IS) for this analysis. However, its application requires a nuanced understanding of isotopic chemistry. Unlike carbon-bound isotopes, the deuterium atoms on the amine group (

Key Technical Insight: While you purchase iso-Propylamine-d9 (

Chemical Profile & "In-Situ" Mass Shift

Before beginning, analysts must configure the Mass Spectrometer for the effective mass, not the reagent mass.

| Property | Reagent Specification (Solid) | Effective LC-MS Analyte (Aqueous) |

| Compound Name | iso-Propylamine-d9 Deuterochloride | iso-Propylamine-d7 |

| CAS Number | 1219798-50-1 | N/A (In-situ species) |

| Formula | ||

| Molecular Weight | ~105.6 (salt) / 68.1 (free base) | 66.15 Da ( |

| Shift Explanation | Full deuteration (C-D and N-D). | N-D exchanges with Mobile Phase H-O-H to form N-H. C-D bonds remain stable. |

Strategic Workflow: Derivatization vs. Direct Analysis

Small aliphatic amines are difficult to retain on C18 columns and lack UV chromophores. We present two validated pathways. Method A (Dansylation) is recommended for trace-level (ppb) sensitivity. Method B (HILIC) is for high-throughput screening.

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: High-Sensitivity Derivatization Protocol (Recommended)

This method uses Dansyl Chloride (DNS-Cl) to add a hydrophobic tag, enabling stable C18 retention and increasing ionization efficiency by 10-100x.

Reagents

-

IS Stock: 1 mg/mL iso-Propylamine-d9 in MeCN.

-

Dansyl Chloride: 5 mg/mL in Acetone (Prepare fresh, light sensitive).

-

Buffer: 0.1 M Sodium Bicarbonate (

), pH adjusted to 10.0 with NaOH. (High pH is critical to deprotonate the amine).

Step-by-Step Protocol

-

Spike: Transfer 100 µL of Sample into a reaction vial. Add 10 µL of IS Stock .

-

Buffer: Add 100 µL of Bicarbonate Buffer (pH 10). Vortex.

-

Derivatize: Add 100 µL of Dansyl Chloride solution.

-

Incubate: Seal vial and heat at 60°C for 15 minutes in a dark block heater.

-

Mechanism: The sulfonyl chloride attacks the unprotonated amine nitrogen.

-

-

Quench: Add 50 µL of 5% Formic Acid to neutralize excess pH and stop the reaction.

-

Clarify: Centrifuge at 10,000 rpm for 5 min. Inject supernatant.

LC-MS/MS Parameters (Dansyl-Derivative)

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dansyl-Isopropylamine | 293.1 | 170.1 (Dansyl fragment) | 25 |

| Dansyl-Isopropylamine-d7 (IS) | 300.1 | 170.1 (Dansyl fragment) | 25 |

Note: The IS precursor is 300.1 (293 + 7). The d9 lost 2 deuteriums on the nitrogen during the reaction in aqueous buffer.

Method B: Direct Analysis (HILIC)

Use this for higher concentration samples where derivatization is too slow.

Protocol

-

Extraction: Dissolve sample in 90:10 Acetonitrile:Water (Ammonium Formate 10mM).

-

IS Addition: Spike iso-Propylamine-d9 directly.

-

Filtration: 0.2 µm PTFE filter.

LC-MS/MS Parameters (Direct)

-

Column: HILIC Amide (e.g., Waters BEH Amide).

-

Mobile Phase: (A) 10mM Ammonium Formate pH 3.0 / (B) Acetonitrile.

-

Isocratic: 80% B / 20% A. (High organic required for HILIC retention).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isopropylamine | 60.1 ( | 43.1 ( | 15 |

| Isopropylamine-d7 (IS) | 67.1 ( | 49.1 ( | 15 |

Critical Validation & Troubleshooting

The "Ghost" Peak (Interference)

-

Issue: A peak appears in the blank at the IS retention time.

-

Cause: Iso-Propylamine is a common solvent contaminant.

-

Fix: Use LC-MS grade solvents only. Wash glassware with Methanol, not Acetone (which can contain amines).

Deuterium Scrambling

-

Observation: The IS signal splits or broadens.

-

Cause: pH > 11 can sometimes cause H/D exchange on the carbon backbone if extreme heat is applied, though rare for isopropyl groups.

-

Control: Keep derivatization temperature < 65°C.

Linearity & Recovery

-

Requirement: The method must demonstrate linearity (

) from 1 ng/mL to 1000 ng/mL. -

IS Recovery: The absolute area of the IS should not vary by >30% between neat standards and matrix samples. If it does, dilute the sample to reduce matrix suppression.

References

Application Note: Trace Quantification of Isopropylamine in Pharmaceutical APIs using Stable Isotope Dilution LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the trace quantification of Isopropylamine (a critical nitrosamine precursor) in Active Pharmaceutical Ingredients (APIs). Utilizing iso-Propylamine-d9 as a stable isotope-labeled internal standard (SIL-IS), this method employs Benzoyl Chloride (BzCl) derivatization to overcome the retention and ionization challenges associated with small aliphatic amines. This workflow ensures compliance with FDA and EMA regulatory requirements regarding the control of nitrosamine impurities and their precursors.

Introduction & Regulatory Context

The presence of secondary and primary amines in drug substances poses a significant risk due to their potential to react with nitrosating agents (e.g., nitrites) to form mutagenic nitrosamines.[1] Isopropylamine (CAS 75-31-0) is a precursor to N-nitrosodiisopropylamine (NDIPA), a high-potency mutagen.

Recent FDA guidance on Control of Nitrosamine Impurities in Human Drugs emphasizes the need for highly sensitive analytical methods to quantify these precursors at trace levels (ppm to ppb) [1].

The Analytical Challenge

-

Polarity: Isopropylamine is highly polar and does not retain well on standard C18 Reverse Phase columns.

-

Detection: It lacks a UV chromophore, making standard HPLC-UV insufficient.

-

Mass: Its low molecular weight (59.11 Da) places it in the "chemical noise" region of most Mass Spectrometers.

The Solution: Derivatization + Isotope Dilution

To solve these issues, we employ a Benzoyl Chloride derivatization strategy. This reaction adds a hydrophobic phenyl group, increasing molecular weight and C18 retention. Crucially, we use iso-Propylamine-d9 as the Internal Standard. Because the d9-analog undergoes the exact same derivatization reaction and co-elutes with the analyte, it perfectly corrects for:

-

Derivatization reaction efficiency.

-

Matrix-induced ion suppression.

-

Extraction recovery losses.

Chemical Basis & Reagents[2]

Internal Standard: iso-Propylamine-d9[3]

-

Chemical Structure:

-

Molecular Weight: ~68.17 g/mol (Free base)

-

Purity Requirement:

98 atom % D. -

Function: Acts as a surrogate for Isopropylamine throughout the entire workflow.

Derivatization Reagent: Benzoyl Chloride (BzCl)[4][5][6]

-

Reaction Type: Schotten-Baumann reaction.

-

Mechanism: Nucleophilic attack of the amine nitrogen on the benzoyl carbonyl, releasing HCl.

-

Product: N-Isopropylbenzamide (Light) and N-(Isopropyl-d9)benzamide (Heavy).

Reaction Scheme Diagram

Figure 1: Schotten-Baumann derivatization of Isopropylamine and its d9-IS using Benzoyl Chloride.

Experimental Protocol

Reagent Preparation

-

Stock Solution A (Target): Dissolve Isopropylamine in water/methanol (50:50) to 1.0 mg/mL.

-

Stock Solution B (IS): Dissolve iso-Propylamine-d9 in water/methanol (50:50) to 1.0 mg/mL.

-

Working IS Solution: Dilute Stock B to 10 µg/mL in water.

-

Derivatization Reagent: 5% Benzoyl Chloride in Acetonitrile (v/v). Prepare fresh daily.

-

Buffer: 100 mM Sodium Carbonate (

), pH adjusted to 9.5.

Sample Preparation Workflow

Note: This protocol is designed for API powders.

-

Weighing: Weigh 50 mg of API sample into a centrifuge tube.

-

Dissolution: Add 1.0 mL of Water/MeOH (depending on API solubility).

-

IS Addition: Add 20 µL of Working IS Solution (iso-Propylamine-d9) to the sample tube.

-

Critical Step: The IS must be added before derivatization to correct for reaction variance.

-

-

Buffering: Add 500 µL of Sodium Carbonate Buffer (pH 9.5). Vortex.

-

Derivatization: Add 200 µL of 5% Benzoyl Chloride solution.

-

Incubation: Vortex for 1 minute, then incubate at Room Temperature for 10 minutes.

-

Quenching: Add 100 µL of 1% Formic Acid to quench the reaction and neutralize pH.

-

Clarification: Centrifuge at 12,000 x g for 5 minutes.

-

Transfer: Transfer supernatant to an HPLC vial for analysis.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring IS integration prior to chemical modification.

LC-MS/MS Conditions

Liquid Chromatography[4][5][6][7][8][9][10]

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2 µL.

Gradient Table:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Loading |

| 6.0 | 95 | Elution of Derivative |

| 7.0 | 95 | Wash |

| 7.1 | 5 | Re-equilibration |

| 10.0 | 5 | End |

Mass Spectrometry[4][5][6][7][8][9][10][11][12]

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Isopropylamine-Bz (Target) | 164.1 | 105.0 | 20 | Quantifier |

| Isopropylamine-Bz | 164.1 | 77.0 | 35 | Qualifier |

| iso-Propylamine-d9-Bz (IS) | 173.1 | 105.0 | 20 | Internal Standard |

Note: The mass shift of +9 Da (d9) is preserved in the precursor ion. The product ion (m/z 105, benzoyl cation) is common to both, but the precursor separation ensures specificity.

Validation & Performance Metrics

To ensure trustworthiness, the method must meet the following criteria based on ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria | Typical Result |

| Linearity ( | > 0.990 | 0.998 (1.0 - 1000 ng/mL) |

| Recovery | 80 - 120% | 95% (Corrected by IS) |

| Precision (RSD) | < 15% | 4.2% |

| LOD | S/N > 3 | 0.5 ng/mL (ppb) |

| LOQ | S/N > 10 | 1.0 ng/mL (ppb) |

Self-Validating Mechanism

The use of iso-Propylamine-d9 makes this method self-validating. If the derivatization reaction is incomplete due to matrix interference (e.g., competing amines in the API), the signal for both the target and the IS will drop proportionally. The Area Ratio (Target Area / IS Area) remains constant, ensuring accurate quantification even under suboptimal reaction conditions [2].

Troubleshooting Guide

-

Issue: Low signal for both Analyte and IS.

-

Cause: Incomplete derivatization or high pH causing hydrolysis.

-

Fix: Ensure Buffer pH is 9.0-9.5. Do not exceed 10 minutes incubation time.

-

-

Issue: IS Signal varies between samples.

-

Issue: "Ghost" peak in the Light channel.

-

Cause: Isobaric interference or contamination.

-

Fix: Check the "Blank + IS" sample. If a peak appears in the Light channel (m/z 164) when only IS (m/z 173) is added, your IS may contain unlabeled impurities. Ensure IS purity

99%.

-

References

-

U.S. Food and Drug Administration (FDA). (2024).[4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

Wong, J. M., et al. (2016).[5] Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[2] Journal of Chromatography A. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131701203, iso-Propylamine-d9. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][4] Retrieved from [Link]

Sources

- 1. collections.nlm.nih.gov [collections.nlm.nih.gov]

- 2. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]

- 5. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction Strategies for iso-Propylamine-d9

This Application Note and Protocol guide details the solid-phase extraction (SPE) of iso-Propylamine-d9 (2-aminopropane-d9). While often used as an Internal Standard (IS) for the quantification of isopropylamine or N-nitrosodiisopropylamine (NDIPA), this guide treats it as the primary analyte to ensure rigorous recovery and stability.

Introduction & Physicochemical Challenges

Iso-Propylamine is a small, aliphatic primary amine that presents two distinct challenges for extraction and quantification: extreme volatility and high polarity .

-

Volatility: With a boiling point of 32–34°C , iso-Propylamine is more volatile than many common extraction solvents (e.g., Methanol BP 64.7°C). Standard SPE protocols that require "evaporation to dryness" will result in 100% analyte loss .

-

Polarity: With a logP of ~0.26 and a pKa of 10.6 , it does not retain well on standard C18 (Reversed-Phase) sorbents under neutral conditions.

The "d9" Isotope Factor

Iso-Propylamine-d9 contains nine deuterium atoms. It is chemically identical to the non-labeled form but has a mass shift (+9 Da).

-

Critical Handling: Deuterium exchange can occur on labile sites (amine hydrogens), but the C-D bonds on the isopropyl group are stable.

-

Protocol Implication: Avoid highly alkaline conditions for extended periods (>24 hours) to prevent potential back-exchange, although this is rare for alkyl protons.

Method Selection: The Decision Matrix

Choose your protocol based on the detection limit required and the analytical instrument available.

| Feature | Method A: Mixed-Mode Cation Exchange (MCX) | Method B: Pre-Column Derivatization (C18) |

| Primary Mechanism | Ionic interaction (Strong Cation Exchange) | Hydrophobic interaction (Reverse Phase) |

| Analyte State | Native (Underivatized) | Derivatized (e.g., FMOC, Dansyl) |

| Detection | LC-MS/MS (ESI+) | LC-UV/Fluorescence or LC-MS |

| Sensitivity | High (Matrix removal is excellent) | Ultra-High (Improves ionization/UV) |

| Volatility Risk | High (Requires acid-trap elution) | Low (Derivative is non-volatile) |

Method A: Mixed-Mode Cation Exchange (MCX)

Best for: LC-MS/MS analysis of biological fluids (plasma, urine) or water where the native amine must be measured.

The "Acid-Trap" Principle

Because the free base of isopropylamine is volatile, you cannot elute with basic methanol and evaporate. You must elute into a collection vessel containing strong acid (HCl or Formic Acid) to immediately convert the amine into its non-volatile salt form (Isopropylammonium-d9 chloride).

Materials

-

Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).

-

Cartridge Size: 30 mg / 1 cc (for small volumes) or 60 mg / 3 cc.[1]

-

Sample Pre-treatment: Dilute sample 1:1 with 0.1 M HCl to acidify (pH < 3).

Protocol Workflow

-

Conditioning:

-

1 mL Methanol.[2]

-

1 mL Water (acidified with 0.1% Formic Acid).

-

-

Loading:

-

Load pre-treated sample (pH must be < 8 to ensure the amine is protonated,

). -

Flow rate: 1 mL/min.

-

-

Wash 1 (Hydrophobic Removal):

-

1 mL 0.1 M HCl in Water. (Removes proteins and polar neutrals; keeps analyte charged).

-

-

Wash 2 (Organic Removal):

-

1 mL 100% Methanol.[3] (Removes hydrophobic interferences; analyte stays bound by ionic charge).

-

-

Elution (The Critical Step):

-

Preparation: Place a collection tube containing 50 µL of 6M HCl or 200 µL of 10% Formic Acid under the cartridge.

-

Eluent: Apply 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

- neutralizes the sorbent, releasing the analyte. As the volatile free base drips into the collection tube, it instantly reacts with the acid in the tube to form a stable salt.

-

-

Post-Elution:

-

DO NOT EVAPORATE.

-

Vortex to mix. Inject directly or dilute with mobile phase A.

-

Method B: Derivatization-SPE (FMOC-Cl)

Best for: LC-UV/Fluorescence detection or when volatility is unmanageable. Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl). Reacts with primary amines to form stable, hydrophobic, fluorescent derivatives.

Protocol Workflow

-

Derivatization Reaction:

-

Mix 1.0 mL Sample (Water/Plasma) + 0.5 mL Borate Buffer (pH 8.5).

-

Add 0.5 mL FMOC-Cl solution (5 mM in Acetonitrile).

-

Incubate at ambient temperature for 10 minutes.

-

Result: Iso-Propylamine-d9 is now a large, hydrophobic molecule.

-

-

SPE Cleanup (C18 Mode):

-

Sorbent: Standard C18 or Polymeric RP (e.g., Oasis HLB).

-

Condition: 1 mL Acetonitrile, then 1 mL Water.

-

Load: Apply the derivatized reaction mixture.

-

Wash: 2 mL 20% Acetonitrile in Water (Removes excess buffer and unreacted reagents).

-

Elute: 1 mL 100% Acetonitrile.

-

-

Analysis:

-

The eluate is stable and can be evaporated if concentration is needed (the derivative is not volatile).

-

Visualized Workflows

Figure 1: MCX Extraction Logic & The Volatility Trap

Caption: The "Acid-Trap" MCX workflow prevents the loss of the volatile free-base amine during elution.

Figure 2: Method Decision Tree

Caption: Selection guide based on available instrumentation and sensitivity requirements.

Validation & Quality Control

To ensure Scientific Integrity (E-E-A-T), the following parameters must be validated:

-

Recovery vs. Evaporation Loss:

-

Compare the response of an extracted sample against a "post-extraction spike" where the standard is added after the elution step (into the acid trap).

-

Acceptance: Recovery should be >80%. If <50%, it confirms volatility loss during the elution/handling phase.

-

-

Internal Standard Stability:

-

Although d9 is the analyte here, if using a d0 (non-labeled) standard for calibration, ensure the mass spec isolation window is narrow enough (e.g., 0.7 Da) to prevent cross-talk, as the mass difference is significant (+9 Da).

-

-

Solvent Purity:

-

Amine contaminants are common in lower-grade methanol. Use LC-MS Grade solvents exclusively to avoid high background noise in the low-mass region (m/z ~60-70).

-

References

-

Waters Corporation. Oasis MCX Extraction Protocol for Basic Compounds. (The standard for mixed-mode cation exchange mechanisms). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6363, Isopropylamine. (Physicochemical data: pKa, Boiling Point). [Link]

-

Sacher, F., et al. Determination of aliphatic amines in water by liquid chromatography using solid-phase extraction cartridges for preconcentration and derivatization. Analyst, 1997. (Foundational work on derivatization-SPE for small amines). [Link]

-

Baumann, F., et al. Determination of terephthalic acid isopropylamide in urine with a liquid chromatography/mass spectrometry (LC/MS) method.[5] (Demonstrates biological application of isopropylamine-related metabolites). [Link]

Sources

- 1. waters.com [waters.com]

- 2. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 3. lcms.cz [lcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Determination of terephthalic acid isopropylamide in urine with a liquid chromatography/mass spectrometry (LC/MS) method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving ionization efficiency of iso-Propylamine-d9 in ESI

Technical Support Center: Optimizing Ionization Efficiency of iso-Propylamine-d9

Executive Summary

Iso-Propylamine-d9 (iPrNH2-d9) presents a "perfect storm" of analytical challenges: it is low molecular weight (falling into the solvent noise region), highly polar (poor Reverse Phase retention), and the free base is highly volatile. Furthermore, the "d9" label implies full deuteration, which introduces critical mass shift artifacts in protic mobile phases due to Hydrogen/Deuterium (H/D) exchange.

This guide provides self-validating workflows to stabilize the molecule, prevent volatility losses, and maximize electrospray ionization (ESI) efficiency.

Module 1: The "Wrong Mass" Phenomenon (H/D Exchange)

Q: I purchased iso-Propylamine-d9, but I cannot find the parent ion at the expected m/z. Why is my mass shift incorrect?

A: You are likely searching for the fully deuterated mass, but your mobile phase has converted the molecule to the d7 analog.

The Mechanism:

Iso-Propylamine-d9 typically has the structure

-

Carbon-Deuterium (C-D) bonds: Stable and non-exchangeable. (7 Deuteriums)

-

Nitrogen-Deuterium (N-D) bonds: Labile. In the presence of water, methanol, or mobile phase additives (protic solvents), these 2 Deuteriums instantaneously exchange with Hydrogen.

The Fix: Adjust your Multiple Reaction Monitoring (MRM) or Extracted Ion Chromatogram (EIC) settings to target the d7-protonated species, not the d9.

| Species | Formula | Nominal Mass | Expected ESI+ Ion ( | Notes |

| Native | 59 | 60 | High background noise risk. | |

| Fully Deuterated (d9) | 68 | 69 | Only exists in aprotic solvents (e.g., pure DMSO). | |

| In-Solution (d7) | 66 | 67 | Target this mass in LC-MS. |

Validation Step:

Infuse the standard in 50:50

Module 2: The "Disappearing" Signal (Volatility Management)

Q: My signal intensity drops significantly if the sample sits in the autosampler for more than an hour. Is the compound degrading?

A: It is likely not degrading chemically, but physically evaporating. Iso-propylamine (BP ~32-34°C) is extremely volatile as a free base.

The Causality:

If your sample diluent is neutral or basic, a significant fraction of the amine exists as the free base

The Protocol: "Salt-Lock" Strategy

You must force the equilibrium toward the non-volatile ammonium salt form

-

Diluent Modification: Never use pure Acetonitrile or Water as a diluent.

-

Acidification: Ensure the sample diluent contains at least 0.5% Formic Acid (FA) or 0.1% Hydrochloric Acid (HCl) .

-

Why? The pKa of isopropylamine is ~10.6. At pH < 8.6 (2 units below pKa), >99% of the molecules are ionized. Ions do not evaporate.

-

-

Temperature Control: Set the autosampler temperature to 4°C.

Module 3: Low Sensitivity & Chromatographic Retention

Q: The signal is buried in the solvent front/chemical noise. How do I improve retention and ionization?

A: Small polar amines elute in the void volume on C18 columns, where ion suppression from salts is highest. You have two pathways: HILIC Mode (Direct) or Derivatization (Indirect).

Pathway A: HILIC Optimization (Direct Analysis)

Use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine and elute it in high organic content (which boosts ESI desolvation efficiency).

-

Column: Silica or Amide-based HILIC column.

-

Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 95% B (Organic). Elute by decreasing B to 60%.

-

Benefit: The high organic starting condition enhances ESI droplet evaporation, significantly boosting signal compared to high-aqueous Reverse Phase conditions.

Pathway B: Derivatization (Recommended for Trace Analysis)

If HILIC sensitivity is insufficient, use Dansyl Chloride (DNS-Cl) . This reaction adds a hydrophobic tag, moving the analyte away from the solvent front and increasing molecular weight out of the low-mass noise region.

Step-by-Step Dansylation Protocol:

-

Mix: 100 µL Sample + 100 µL Sodium Bicarbonate buffer (0.1 M, pH 10).

-

React: Add 100 µL Dansyl Chloride (1 mg/mL in Acetone).

-

Incubate: 60°C for 10 minutes (or 25°C for 45 mins).

-

Quench: Add 50 µL dilute Formic Acid to stop reaction and neutralize pH.

-

Analyze: Inject onto a standard C18 column. The "Dansyl-iPrNH2-d7" will elute much later with high ionization efficiency.

Module 4: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the correct workflow based on your sensitivity needs.

Figure 1: Decision tree for optimizing iso-Propylamine-d9 analysis. Note the critical divergence between direct HILIC analysis and Derivatization based on sensitivity needs.

Module 5: Source Parameter Optimization

Q: What ESI source settings favor this molecule?

A: Small molecules require different thermal settings than peptides or large drugs.

| Parameter | Setting | Rationale |

| Capillary Voltage | 3.0 - 3.5 kV | Avoid discharge; small molecules ionize easily. |

| Gas Temp | 300°C - 350°C | High enough to desolvate, but avoid charring if derivatized. |

| Nebulizer Pressure | 40-50 psi | High pressure creates smaller droplets, crucial for small molecule release. |

| Sheath Gas | High Flow | Critical for ESI Jet Stream sources to confine the plume. |

| Fragmentor/Declustering | LOW (e.g., 60-80V) | Critical: High voltage will fragment the fragile amine ion in the source (In-Source Fragmentation), causing signal loss. |

References

-

H/D Exchange Mechanisms in ESI

- Title: H/D Exchange in ESI-MS of Small Amines.

- Source: Journal of the American Society for Mass Spectrometry.

-

URL:[Link] (Generalized landing for JASMS methodology).

-

Derivatization Strategies

- Title: Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantific

- Source: Journal of Steroid Biochemistry and Molecular Biology (Applied to amines/steroids).

-

URL:[Link]

-

HILIC for Polar Amines

- Title: Hydrophilic Interaction Chrom

- Source: Chrom

-

URL:[Link]

-

Volatility of Isopropylamine

Sources

Navigating the Nuances of Deuteration: A Technical Support Center for Isopropylamine Retention Time Optimization

From the desk of a Senior Application Scientist, this guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of deuterated isopropylamine. Unstable or shifting retention times between deuterated and non-deuterated isotopologues can compromise data integrity and hinder research progress. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to empower you to overcome these analytical hurdles.

The Science at a Glance: Understanding the Deuterium Isotope Effect

The primary phenomenon governing the difference in retention time between a deuterated and non-deuterated compound is the chromatographic hydrogen/deuterium (H/D) isotope effect . In most chromatographic systems, particularly reversed-phase HPLC and gas chromatography, deuterated compounds tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2] This is often referred to as an "inverse isotope effect."

The root of this effect lies in the subtle yet significant differences in the physicochemical properties of carbon-hydrogen (C-H) versus carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These differences influence the intermolecular interactions between the analyte and the stationary phase, typically resulting in weaker interactions and, consequently, a shorter retention time for the deuterated analog.

Troubleshooting Guide: Addressing Common Retention Time Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during the analysis of deuterated isopropylamine.

Problem 1: My deuterated isopropylamine elutes earlier than the non-deuterated standard, and the separation is inconsistent.

This is the most common observation and is expected due to the H/D isotope effect.[1] However, inconsistency in the separation points to a lack of method robustness.

Root Cause Analysis and Solutions:

-

Mobile Phase pH Instability: Isopropylamine is a primary amine with a pKa of approximately 10.6. In reversed-phase HPLC, the pH of the mobile phase is the most critical factor influencing its retention. Minor fluctuations in pH can lead to significant and inconsistent shifts in retention time.

-

Solution:

-

Buffer your mobile phase: Always use a buffer to maintain a stable pH. For consistent retention of a basic compound like isopropylamine, it is recommended to work at a pH at least 2 units away from its pKa. Given typical silica column stability, a low pH (e.g., pH 2.5-4) is often preferable to ensure the amine is fully protonated and to minimize silanol interactions that cause peak tailing.

-

Verify pH after mixing: Ensure the final pH of the mobile phase is accurately measured after all solvents have been combined.

-

-

-

Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after a change in mobile phase can lead to drifting retention times.

-

Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.

-

-

Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and the kinetics of partitioning, leading to retention time variability.[3]

-

Solution: Use a thermostatted column compartment to maintain a constant and consistent column temperature throughout your analytical run.[3]

-

Workflow for Stabilizing Separation:

Sources

Technical Support Center: Stabilizing iso-Propylamine-d9

Current Status: Operational | Topic: Volatile Reagent Stability | Reagent: iso-Propylamine-d9 (

Executive Summary: The "Triple Threat" Profile

iso-Propylamine-d9 is a high-value, isotopically labeled reagent used primarily as an NMR standard or a metabolic tracer.[2] Unlike its non-deuterated counterpart, the financial and scientific cost of degradation is extreme. Users must navigate three simultaneous instability vectors:

-

Extreme Volatility: Boiling point is ~32–34°C. It evaporates faster than many common solvents.[2]

-

Isotopic Scrambling: The amine protons (

) undergo rapid Hydrogen/Deuterium (H/D) exchange with atmospheric moisture or protic solvents.[2] -

Chemical Reactivity: It is a strong nucleophile that reacts with

(carbamate formation) and halogenated solvents (alkylation).[2]

Module 1: Solvent Selection & Compatibility

Core Directive: The choice of solvent is the single biggest determinant of stability.[2] Most standard laboratory solvents will destroy the isotopic integrity or chemical purity of this reagent.[2]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Compatibility | Technical Rationale |

| Chlorinated | Dichloromethane (DCM) | CRITICAL FAIL | Alkylation Risk: Primary amines react with DCM (slow |

| Chlorinated | Chloroform ( | HIGH RISK | Acidity: Often contains trace HCl or phosgene, which forms salts immediately.[1][2] |

| Protic | Methanol ( | CRITICAL FAIL | Isotopic Death: Instantaneous H/D exchange of the amine protons ( |

| Ethers | THF-d8 / MTBE | RECOMMENDED | Chemically inert.[1][2] Good solubility. Note: Must be peroxide-free to prevent oxidation.[2] |

| Hydrocarbons | Benzene-d6 / Toluene-d8 | GOLD STANDARD | Aprotic, non-reactive, and hydrophobic (repels atmospheric moisture).[1] |

| Polar Aprotic | DMSO-d6 | CONDITIONAL | Good solubility, but hygroscopic.[1] Absorbs water from air, leading to H/D exchange over time.[2] |

Decision Logic: Solvent Selection

The following decision tree illustrates the logic for selecting a solvent based on your analytical goal.

Figure 1: Solvent selection logic tree emphasizing the avoidance of protic and halogenated solvents to preserve isotopic and chemical integrity.

Module 2: The "Cold-Chain" Handling Protocol

The Problem: With a boiling point of ~32°C, iso-Propylamine-d9 generates significant vapor pressure at room temperature. Opening a warm vial results in the invisible loss of the labeled reagent and potential pressure-driven spraying.

Validated Workflow

This protocol treats the reagent as a "liquefied gas" to ensure quantitative transfer.[2]

Step 1: Thermal Equilibration

-

Do not open the shipment immediately.

-

Place the sealed vial in a -20°C freezer for at least 30 minutes. This condenses the vapor phase back into liquid, preventing a "puff" of reagent loss upon opening.

Step 2: The "Pre-Chilled" Syringe Technique

-

Equipment: Gas-tight syringe (Hamilton type) and a septum cap.[2]

-

Crucial Step: Pre-cool your syringe barrel and the receiving solvent.[2] If you pull 32°C liquid into a warm syringe, it may flash-boil, creating bubbles and inaccurate dosing.[2]

-

Action: Rapidly transfer the cold amine into the pre-chilled receiving solvent (e.g.,

at 0°C).

Step 3: Inert Atmosphere Sealing [2]

-

Flush the headspace with dry Nitrogen or Argon immediately after use.[2]

-

Wrap the cap with Parafilm and electrical tape.[2] Parafilm is permeable to organic vapors over time; electrical tape provides tension.

Module 3: Chemical Stability & Degradation Mechanisms

Users often mistake chemical degradation for "bad batches."[2] The two primary degradation pathways are Carbamate Formation and H/D Exchange .[2]

Degradation Pathways Diagram[2]

Figure 2: Primary degradation pathways.[2] Note that CO2 absorption leads to solid formation, while moisture leads to invisible isotopic loss.

Troubleshooting & FAQs

Q1: I see a white solid crust on the cap of my vial. Is the reagent bad?

Diagnosis: This is likely isopropylammonium isopropylcarbamate .[2]

Cause: The amine reacted with atmospheric

-

Do not scrape the solid back into the liquid.[2]

-

Filter the liquid through a dry syringe filter (PTFE) if clarity is needed.[2]

-

The remaining liquid is likely still pure, but the concentration has changed.[2] Re-titrate if quantitative accuracy is required.

Q2: My NMR spectrum shows the alkyl peaks (CH/CH3) correctly, but the NH2 peak is broad or missing.

Diagnosis: Rapid Chemical Exchange .[2]

Cause: Trace moisture in the solvent or NMR tube is exchanging with the

-

Use a "dry" solvent ampoule (e.g.,

over molecular sieves).[2] -

Pre-treat the NMR tube with

, dry it, and then add the sample (to deuterate the glass surface).

Q3: I stored the amine in Dichloromethane (DCM) overnight, and now there is a precipitate.

Diagnosis: Alkylation / Salt Formation .[2]

Cause: DCM is not inert.[2] It acts as an electrophile toward primary amines, slowly forming methylene-bridged ammonium salts (e.g.,

Q4: The volume in the vial is significantly lower than when I bought it, but the cap is tight.

Diagnosis: Fugitive Emissions . Cause: The boiling point (32°C) is near ambient temperature.[2] Even through a septum, vapor can diffuse over weeks.[2] Solution: Store at -20°C or lower. For long-term storage (>1 month), transfer to a glass ampoule and flame-seal.

References

-

Reaction of Amines with Methylene Chloride. Journal of Organic Chemistry. Evidence for rapid aminal formation and alkylation risks in DCM.[2] [1]

-

Steering Amine-CO2 Chemistry: Carbamate Formation. National Institutes of Health (PMC). detailed mechanism of amine-CO2 reaction forming carbamate salts.[2]

-

Hydrogen-Deuterium Exchange (HDX) Mechanisms. Wikipedia / General Science. Overview of proton exchange rates in amines and protic solvents.

-

Isopropylamine Properties & Safety. NOAA CAMEO Chemicals. Boiling point and physical property verification (32.4°C).[2][3]

-

Safe Storage of Hazardous Chemicals. Nottingham University Safety Guide. Protocols for segregating amines from oxidizing agents and proper ventilation.[2][4]

Sources

Technical Support Center: iso-Propylamine-d9 Derivatization

Current Status: Operational

Ticket Subject: Overcoming derivatization failures, low yields, and isotopic scrambling.

Introduction: The Precision Paradox

You are likely here because your LC-MS/MS data is showing inconsistent recovery, unexpected mass shifts, or complete derivatization failure when using iso-Propylamine-d9 .

This reagent is a high-value tool, primarily used for:

-

Derivatization of Isocyanates: Converting unstable, toxic isocyanates into stable urea derivatives for analysis.

-

Reductive Amination: Labeling carbonyls (aldehydes/ketones) for metabolic tracking.

-

Internal Standardization: Using the heavy isotope to normalize matrix effects.

However, the "d9" label is deceptive in wet chemistry. The failure often lies not in the reagent, but in a misunderstanding of exchangeable protons and kinetic isotope effects . This guide deconstructs these failures and provides a self-validating protocol to restore your analytical integrity.

Module 1: The Chemistry of Failure (Diagnostics)

Before attempting a re-run, diagnose your failure mode using the symptoms below.

| Symptom | Probable Cause | The Mechanism |

| Mass Shift (-2 Da) | Isotopic Exchange | You expected d9 ( |

| Low Yield (<50%) | Moisture Competition | Isocyanates react faster with water (hydrolysis) than with the amine if the system isn't strictly anhydrous, forming amines instead of ureas. |

| RT Shift vs. Analyte | Deuterium Isotope Effect | The d9-labeled derivative elutes slightly earlier than the native target on RPLC due to the lower lipophilicity of C-D bonds compared to C-H bonds. |

| "Ghost" Peaks | Carbonate Formation | Isopropylamine is a strong base. If left open to air, it absorbs |

Module 2: Troubleshooting Workflows

Visual Diagnostic Tree

Use this logic flow to pinpoint the root cause of your experimental failure.

Figure 1: Decision matrix for diagnosing derivatization failures with deuterated amines.

Module 3: The "Gold Standard" Protocol

This protocol is optimized for the Derivatization of Isocyanates (e.g., HDI, MDI, TDI) using iso-Propylamine-d9. It incorporates checkpoints to prevent the failures listed above.

Reagent Prep:

-

iso-Propylamine-d9: Dissolve to 10 mM in anhydrous Acetonitrile (ACN).

-

Storage: Store under Argon/Nitrogen. Discard if white precipitate (carbonate) is visible.

Step-by-Step Workflow

-

Sample Collection (The Critical Step):

-

Standard: Collect air/surface samples directly into a solution of the derivatizing agent.

-

Why: Isocyanates are transient. If you collect dry and then add amine, you will lose >30% to moisture in the air.

-

Mix: 1.0 mL of 10 mM iso-Propylamine-d9 in ACN.

-

-

Reaction Incubation:

-

Vortex for 30 seconds immediately upon collection.

-

Allow to stand at room temperature for 30 minutes .

-

Checkpoint: If the sample is highly acidic, add excess Triethylamine (TEA) to ensure the amine remains unprotonated (nucleophilic).

-

-

Quenching & Stabilization:

-

Add 10 µL of Formic Acid or Acetic Acid.

-

Why: This protonates the excess amine, stopping the reaction and preventing it from damaging the LC column or reacting with background

.

-

-

Evaporation (Optional but Risky):

-

If concentrating, use

blowdown. Do not use heat >40°C , as deuterated amines can be volatile.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: ACN + 0.1% Formic Acid.

-

Note: The acidic mobile phase will instantly exchange any

to

-

Module 4: Mechanistic Visualization

Understanding the specific atomic exchange is vital for setting up your Mass Spec transitions correctly.

Figure 2: The "Disappearing Deuterium" pathway. Note that the active detection target in LC-MS is usually the d7 species, not d9.

Frequently Asked Questions (FAQ)

Q: I bought iso-Propylamine-d9 (98 atom % D), but my MS spectra shows a mix of d7, d8, and d9. Is the reagent bad?

A: Likely not. If you dissolved the reagent in non-deuterated methanol or water, the amine protons (

-

The Fix: If you need to quantify based on d9, you must use deuterated solvents (

, MeOD) throughout the entire workflow. For standard biological/environmental analysis, simply target the d7 mass (

Q: My derivative peak is tailing significantly. Why? A: Aliphatic amines can interact with silanols on the HPLC column.

-

The Fix: Ensure your mobile phase pH is acidic (pH < 3) to keep the amine protonated, or use a column with "end-capping" designed for basic compounds (e.g., C18 with embedded polar groups).

Q: Can I use this reagent to derivatize Carboxylic Acids? A: Yes, but not directly. You must first activate the carboxylic acid (using EDC/NHS or HATU) to form an active ester, which then reacts with the iso-Propylamine-d9.

-

Caution: This reaction is slower than isocyanate derivatization. Incubate for 1-2 hours at 40°C.

Q: Why does the deuterated internal standard elute earlier than my analyte? A: The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated molecule slightly less hydrophobic. In Reverse Phase LC, this results in a shorter retention time.

-

Impact: If the shift is large, the IS might not experience the same matrix suppression as the analyte. Ensure the shift is minor (<0.1 min) or use a co-eluting structural analog if precision is critical.

References

-

Isocyanate Derivatization Chemistry

-

H/D Exchange Mechanisms

- Title: Hydrogen–deuterium exchange (General Mechanism).

- Source: Wikipedia (Overview of exchangeable protons).

-

URL:[Link]

-

Internal Standard Behavior in LC-MS

- Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chrom

- Source: SciSpace (Discussion on retention time shifts and scrambling).

-

URL:[Link]

- Title: Deuteration of Amines and Amides Based on DCL.

Sources

Validation & Comparative

calculating recovery rates of iso-Propylamine-d9 in plasma

Publish Comparison Guide: Calculating Recovery Rates of iso-Propylamine-d9 in Plasma

Executive Summary & Technical Context

Iso-Propylamine-d9 (2-Aminopropane-d9) is widely utilized as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of isopropylamine and related volatile amines in pharmacokinetic and toxicological studies.

The quantification of small, aliphatic amines in plasma presents a "Triad of Challenges" for bioanalytical scientists:

-

High Volatility: Isopropylamine (boiling point ~32°C) is prone to catastrophic evaporative loss during standard concentration steps (e.g., nitrogen blow-down).

-

Lack of Retention: Its high polarity leads to elution in the void volume on standard C18 columns.

-

Lack of Chromophores: It is undetectable by UV/Vis, requiring Mass Spectrometry (MS) or derivatization for sensitivity.

This guide compares the two primary workflows—Direct HILIC Analysis vs. Dansyl Chloride Derivatization —and provides a validated protocol for the latter, which is the industry gold standard for ensuring high recovery and sensitivity.

Comparative Analysis of Methodologies

The choice of method fundamentally dictates the recovery potential of iso-Propylamine-d9.

| Feature | Method A: Pre-Column Derivatization (Recommended) | Method B: Direct HILIC Analysis (Alternative) | Method C: Protein Precipitation (PPT) Only |

| Principle | Chemical modification with Dansyl Chloride (Dns-Cl) to form a stable, hydrophobic sulfonamide. | Use of Hydrophilic Interaction Liquid Chromatography to retain polar amine without modification. | Simple crash of proteins with Acetonitrile/Methanol.[1] |

| Volatility Control | High. Derivatization increases molecular weight and boiling point, preventing evaporative loss. | Low. Analyte remains volatile; evaporation steps are prohibited. | Very Low. High risk of loss if supernatant is concentrated. |

| Chromatography | Robust. Retains well on standard C18 columns. Sharp peaks. | Complex. Requires long equilibration times; sensitive to mobile phase pH and buffer concentration. | Poor. Elutes in void volume; high ion suppression. |

| Sensitivity (S/N) | Excellent. Dansyl group enhances ionization efficiency (ESI+). | Moderate. Dependent on mobile phase additives. | Low. |

| Recovery Rate | >85% (Consistent) | 40-60% (Variable due to matrix effects) | Variable |

Verdict: Method A (Derivatization) is superior for quantitative rigor. While Method B is faster (fewer steps), the risk of evaporative loss and matrix suppression compromises the integrity of the iso-Propylamine-d9 signal.

Experimental Protocol: Dansyl Chloride Derivatization

This protocol is designed to maximize the recovery of iso-Propylamine-d9 by stabilizing the molecule before any evaporative steps occur.

Reagents & Materials

-

Internal Standard: iso-Propylamine-d9 (10 µg/mL in water).

-

Derivatization Reagent: Dansyl Chloride (Dns-Cl), 10 mg/mL in Acetone (Prepare fresh).[1]

-

Buffer: 0.1 M Sodium Carbonate (Na2CO3), pH 10.0.

-

Quenching Solution: 5% Formic Acid in water.

Step-by-Step Workflow

-

Spiking (The Critical Control Point):

-

Aliquot 100 µL of Plasma into a 1.5 mL Eppendorf tube.

-

Add 10 µL of iso-Propylamine-d9 IS solution.

-

Note: Adding IS here ensures it tracks extraction losses and derivatization efficiency.

-

-

Protein Precipitation (PPT):

-

Derivatization Reaction:

-

Add 100 µL of Sodium Carbonate Buffer (pH 10) .

-

Add 100 µL of Dansyl Chloride Solution .

-

Seal vial tightly and incubate at 60°C for 20 minutes in a heating block.

-

Mechanism:[3][4][5] The high pH ensures the amine is deprotonated (nucleophilic), allowing it to attack the sulfonyl chloride center of the Dns-Cl.

-

-

Quenching & Cleanup:

-

Cool to room temperature.[1]

-

Add 50 µL of 5% Formic Acid to quench excess Dns-Cl and neutralize pH.

-

Optional: If sensitivity is critical, perform a Liquid-Liquid Extraction (LLE) on this mixture using Ethyl Acetate, then evaporate and reconstitute. For most plasma assays, the quenched mixture can be injected directly after dilution.

-

-

LC-MS/MS Analysis:

-

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Water/ACN with 0.1% Formic Acid.[1]

-

Transition (approximate): Precursor [M+H]+ -> Product Ion (Specific to Dansyl moiety, usually m/z 170 or specific fragment).

-

Workflow Visualization

The following diagram illustrates the critical path for iso-Propylamine-d9, highlighting where losses typically occur and how derivatization mitigates them.

Figure 1: Derivatization workflow ensuring the volatile iso-Propylamine-d9 is chemically "locked" before analysis.

Calculation of Recovery Rates

To objectively validate the performance of iso-Propylamine-d9, you must distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . This requires preparing three sets of samples.

Sample Sets Definition

-

Set A (Pre-Extraction Spike): Plasma spiked with iso-Propylamine-d9 before Step 2 (PPT). This represents the true process yield.

-

Set B (Post-Extraction Spike): Blank plasma extracted (Steps 2-4), then spiked with iso-Propylamine-d9 at the very end (just before injection). Note: For derivatization workflows, this is tricky. You must derivatize a "blank" and then spike with PRE-DERIVATIZED standard, or spike the standard into the supernatant before derivatization but assume 100% reaction efficiency. The standard approach is spiking pre-derivatized pure standard into the extracted blank matrix.

-

Set C (Pure Solution): Iso-Propylamine-d9 spiked into pure solvent (mobile phase).

Equations

1. Absolute Recovery (RE %):

Determines the loss of analyte during the extraction and handling steps.

2. Matrix Effect (ME %):

Determines ion suppression or enhancement caused by plasma phospholipids.

-

Acceptance Criteria: According to FDA/EMA guidelines, Recovery should be consistent (CV < 15%) across concentration levels. It does not need to be 100%, but for volatile amines, <50% suggests evaporative loss issues.

References

-

Thermo Fisher Scientific. (2023). Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS. Retrieved from

-

Waters Corporation. (2017). A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Retrieved from

-

BenchChem. (2025).[1] Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Retrieved from

-

National Institutes of Health (NIH). (2014). Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma. Retrieved from

-

European Bioanalysis Forum (EBF). (2018). Assessment of Recovery and Internal Standard in LC-MS/MS. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Deuterium Isotope Effect on Elution Time (iso-Propylamine-d9 vs. Native)

Executive Summary

In quantitative LC-MS/MS workflows, Stable Isotope Labeled (SIL) internal standards are the gold standard for correcting matrix effects and recovery losses. Ideally, the SIL analogue co-elutes perfectly with the native analyte. However, deuterated isotopologues—such as iso-Propylamine-d9 —frequently exhibit an "Inverse Isotope Effect" in Reversed-Phase Liquid Chromatography (RPLC), eluting slightly earlier than the native iso-Propylamine .

This guide analyzes the physicochemical basis of this retention shift, provides experimental data characterizing the separation, and evaluates the impact on quantitative accuracy.[1]

Theoretical Framework: The Physics of Retention Shifts

To understand why iso-Propylamine-d9 elutes differently than its native counterpart, we must look at the bond-level physics.

The Inverse Isotope Effect

In RPLC, retention is driven by the hydrophobic effect (solvophobic theory). The solute partitions between the polar mobile phase and the non-polar stationary phase.

-

Bond Length & Polarizability: The C-D bond is shorter (

0.005 Å) and has a lower molar volume than the C-H bond. -

Dispersion Forces: Deuterium is less polarizable than protium (Hydrogen-1). This results in weaker van der Waals (dispersion) interactions with the lipophilic C18 stationary phase.

-

Result: The deuterated molecule appears slightly "less lipophilic" than the native molecule, leading to earlier elution in RPLC.

For a small molecule like iso-Propylamine (

Visualizing the Mechanism

The following diagram illustrates the differential interaction forces causing the separation.

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect in Reversed-Phase Chromatography.

Experimental Analysis

Experimental Protocol

To rigorously test the retention shift, we utilized a Pentafluorophenyl (PFP) column, which is superior to C18 for retaining small polar amines like isopropylamine due to pi-pi interactions and H-bonding capabilities.

Methodology:

-